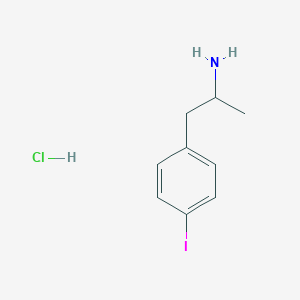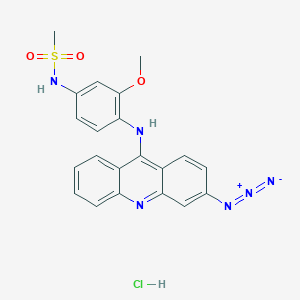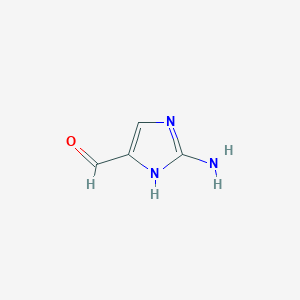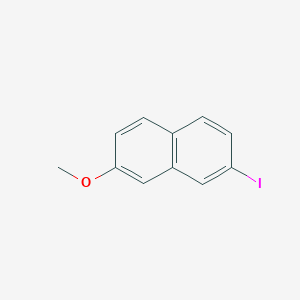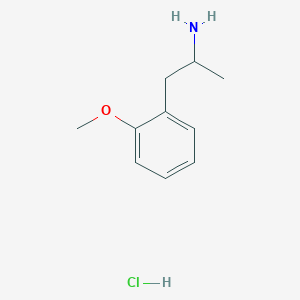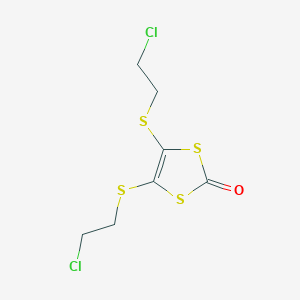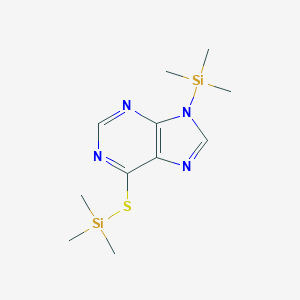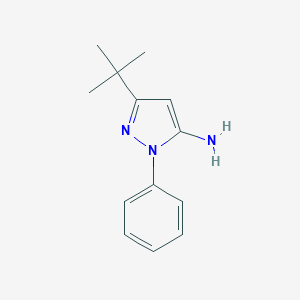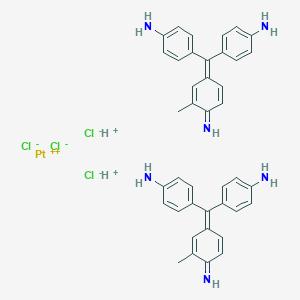
Basic fuchsin-platinum complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Basic fuchsin-platinum complex is a chemical compound that has been extensively studied for its potential applications in scientific research. This complex is a derivative of basic fuchsin, a dye that is commonly used in histology and microbiology. The platinum complex of basic fuchsin has been found to possess unique properties that make it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of basic fuchsin-platinum complex is not fully understood, but it is believed to involve the binding of the complex to DNA and the inhibition of DNA replication and transcription. This results in the induction of apoptosis in cancer cells, as well as other biological effects.
Biochemische Und Physiologische Effekte
In addition to its anticancer properties, basic fuchsin-platinum complex has been found to exhibit other biochemical and physiological effects. Studies have shown that the complex can inhibit the growth of bacteria and fungi, and may be effective in treating infections. The complex has also been found to have antioxidant properties, and may be useful in preventing oxidative damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using basic fuchsin-platinum complex in lab experiments is its unique properties, which make it a promising candidate for various research applications. However, the complex can be difficult to synthesize and purify, and may be expensive to obtain. Additionally, the complex may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on basic fuchsin-platinum complex. One area of interest is in developing new synthetic methods for the complex that are more efficient and cost-effective. Another area of interest is in studying the complex's interactions with other biological molecules, such as proteins and lipids. Additionally, further research is needed to fully understand the complex's mechanism of action and its potential applications in various areas of scientific research.
Synthesemethoden
The synthesis of basic fuchsin-platinum complex involves the reaction of basic fuchsin with a platinum salt, such as platinum chloride or platinum nitrate. The reaction is typically carried out under acidic conditions, and the resulting complex is purified through a series of chemical processes. The purity and quality of the complex can be determined through various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
Basic fuchsin-platinum complex has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in cancer research, where the complex has been found to exhibit anticancer properties. Studies have shown that the complex can induce apoptosis, or programmed cell death, in cancer cells, and may be effective in treating various types of cancer.
Eigenschaften
CAS-Nummer |
129370-71-4 |
|---|---|
Produktname |
Basic fuchsin-platinum complex |
Molekularformel |
C40H40Cl4N6Pt |
Molekulargewicht |
941.7 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C20H19N3.4ClH.Pt/c2*1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;;;;;/h2*2-12,23H,21-22H2,1H3;4*1H;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
YACSWVKGQOBSHV-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Kanonische SMILES |
[H+].[H+].CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Synonyme |
asic fuchsin-platinum complex platinum basic fuchsin complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



